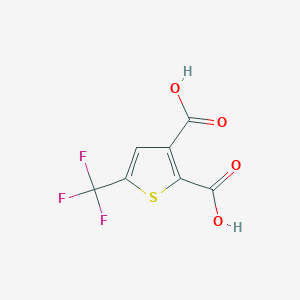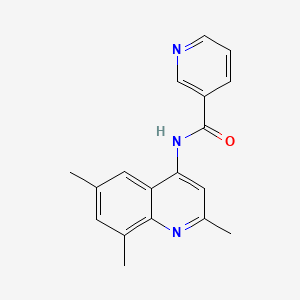
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is a chemical compound used in scientific research. It exhibits high complexity due to its intricate structure and diverse applications. This compound is known for its potential in various fields, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
The primary target of N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, playing a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .
Mode of Action
This compound interacts with its target, NAMPT, by acting as an activator . It binds to the enzyme near its active site, enhancing its activity . This interaction increases the intracellular levels of NAD+, inducing metabolic and transcriptional reprogramming .
Biochemical Pathways
The compound affects the NAD salvage pathway , which is primarily responsible for NAD+ synthesis in mammals . NAMPT, the enzyme activated by the compound, catalyzes the condensation of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted into NAD+ . This pathway is essential for energy metabolism and normal physiological functions .
Result of Action
The activation of NAMPT by this compound leads to an increase in intracellular NAD+ levels . This can influence various cellular processes, including energy metabolism, DNA repair, and cellular stress responses . The compound’s action can also have therapeutic implications, such as managing acne vulgaris, melasma, and psoriasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cutaneous aging can lead to a natural decrease in fibroblast activity, which is linked to both natural aging and photoaging . This could potentially influence the effectiveness of the compound in skincare applications.
Análisis Bioquímico
Biochemical Properties
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD salvage pathway. This interaction enhances the activity of NAMPT, leading to increased production of nicotinamide mononucleotide (NMN) and subsequently NAD . The compound’s interaction with NAMPT is crucial for maintaining cellular NAD levels, which are essential for numerous metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance NAD levels within cells, thereby promoting energy production and metabolic efficiency. This compound also affects cell signaling pathways by modulating the activity of NAD-dependent enzymes, such as sirtuins, which play a role in regulating gene expression and cellular stress responses . Additionally, this compound has been observed to impact cellular metabolism by influencing the glycolysis and tricarboxylic acid (TCA) cycle.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NAMPT, leading to the activation of this enzyme. By enhancing NAMPT activity, the compound increases the production of NMN, which is subsequently converted to NAD. This rise in NAD levels activates NAD-dependent enzymes, such as sirtuins, which regulate various cellular processes, including gene expression, DNA repair, and metabolic pathways . The compound’s ability to modulate these enzymes underscores its potential therapeutic applications in conditions associated with NAD deficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods. Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in NAD levels, resulting in prolonged enhancement of cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance NAD levels and improve metabolic functions without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in the NAD salvage pathway, where it interacts with NAMPT to enhance the production of NMN and NAD. This interaction is crucial for maintaining NAD homeostasis, which is essential for various metabolic processes, including glycolysis, the TCA cycle, and oxidative phosphorylation . The compound’s role in these pathways underscores its potential impact on cellular energy production and metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, cellular environment, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with NAMPT and other NAD-dependent enzymes. Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in regulating cellular processes and maintaining NAD homeostasis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6,8-trimethylquinolin-4-yl)nicotinamide typically involves the reaction of 2,6,8-trimethylquinoline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler analog with similar biological activities.
2,6,8-trimethylquinoline: The parent compound of the quinoline moiety.
Nicotinoyl chloride: A precursor used in the synthesis of N-(2,6,8-trimethylquinolin-4-yl)nicotinamide.
Uniqueness
This compound is unique due to its combined structural features of both quinoline and nicotinamide, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-7-12(2)17-15(8-11)16(9-13(3)20-17)21-18(22)14-5-4-6-19-10-14/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVBZSVXDUIXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
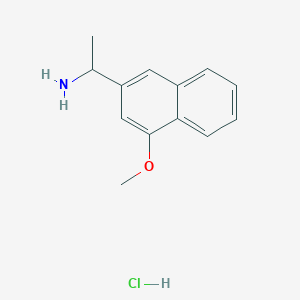
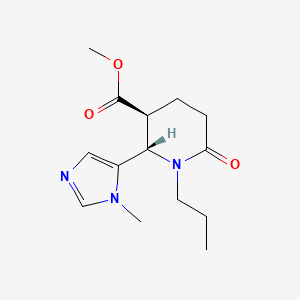
![3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2816551.png)
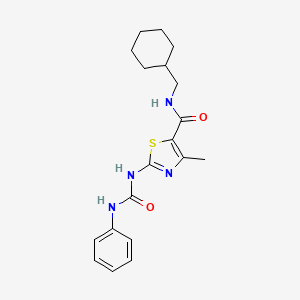
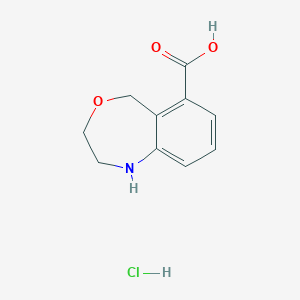
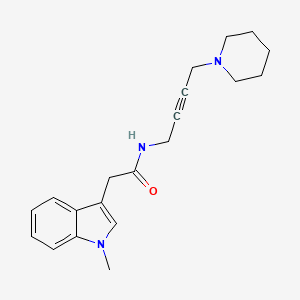
![1-(2,4-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2816559.png)
![(4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2816560.png)
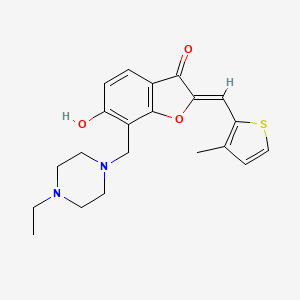
![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)
![1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2816564.png)
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)
